molecular formula C10H8ClN3O3S B7910650 4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine

Cat. No.: B7910650
M. Wt: 285.71 g/mol
InChI Key: WXAMMLWZFLYGSM-UHFFFAOYSA-N
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Description

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a chloropyrimidine group, a structure known to be a versatile building block in constructing more complex molecules. The 4-aminosulfonylphenoxy (sulfonamide) moiety is a privileged pharmacophore in drug discovery, often associated with biological activity . As a bifunctional intermediate, it is primarily valuable for nucleophilic substitution reactions, where the chloro group can be readily displaced by nitrogen, oxygen, and sulfur nucleophiles, and for further derivatization of the sulfonamide group. Researchers can utilize this compound in the synthesis of targeted libraries for high-throughput screening or in the development of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S/c11-9-5-10(14-6-13-9)17-7-1-3-8(4-2-7)18(12,15)16/h1-6H,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAMMLWZFLYGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

Procedure :
4,6-Dihydroxypyrimidine is refluxed with excess POCl₃ in the presence of a catalytic amine (e.g., N,N-diisopropylethylamine) or dimethylformamide (DMF). The reaction proceeds via phosphorylation of hydroxyl groups, followed by displacement with chloride.
Optimization :

  • Molar Ratios : A 3:1 ratio of POCl₃ to 4,6-dihydroxypyrimidine ensures complete conversion.

  • Temperature : Reactions at 90–110°C for 6–8 hours yield >85% purity.

  • Workup : Excess POCl₃ is distilled under reduced pressure, and the product is crystallized from dichloroethane.

Data :

ParameterValueSource
Yield82–88%
Purity (HPLC)≥98%
Reaction Time6–8 hours

Phosgene-Assisted Chlorination

Procedure :
A mixture of POCl₃ and phosgene (1:10 molar ratio) reacts with 4,6-dihydroxypyrimidine at 60–90°C. This method reduces POCl₃ usage and enhances selectivity.
Advantages :

  • Lower environmental impact due to reduced POCl₃ waste.

  • Higher scalability for industrial production.

Regioselective Introduction of the 4-Aminosulfonylphenoxy Group

The SNAr reaction at position 4 of 4,6-dichloropyrimidine with 4-aminosulfonylphenol is the cornerstone of this synthesis. Key considerations include nucleophile activation, solvent selection, and temperature control.

Synthesis of 4-Aminosulfonylphenol

Procedure :
4-Chlorosulfonylphenol is treated with aqueous ammonia (25–30%) at 40–50°C to yield 4-aminosulfonylphenol.
Purity : ≥95% after recrystallization from ethanol/water.

SNAr Reaction Conditions

Procedure :
4,6-Dichloropyrimidine (1 eq) and 4-aminosulfonylphenol (1.2 eq) are stirred in anhydrous DMF with potassium carbonate (2 eq) at 80–90°C for 12–24 hours.
Mechanistic Insights :

  • The electron-withdrawing sulfonamide group activates the pyrimidine ring, favoring attack at position 4 due to lower transition-state energy.

  • Polar aprotic solvents (DMF, DMSO) stabilize the phenoxide ion, enhancing reactivity.

Data :

ParameterValueSource
Yield70–75%
Regioselectivity>95% at C4
Reaction Time12–24 hours

Side Reactions :

  • Competing substitution at position 6 is minimized by maintaining stoichiometric excess of 4-aminosulfonylphenol.

  • Hydrolysis of the chloropyrimidine to hydroxyl derivatives is prevented by anhydrous conditions.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : The crude product is partitioned between ethyl acetate and water to remove unreacted phenol and inorganic salts.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) achieves >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, pyrimidine H5), 7.85 (d, 2H, aromatic H), 7.45 (d, 2H, aromatic H), 5.20 (s, 2H, NH₂).

  • IR : 1345 cm⁻¹ (S=O stretching), 1160 cm⁻¹ (C-O-C asymmetric stretching).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Procedure :
Microwave irradiation (100°C, 300 W) reduces reaction time to 2–4 hours with comparable yields (68–72%).
Limitations : Scalability challenges in industrial settings.

One-Pot Sequential Functionalization

Procedure :
4,6-Dihydroxypyrimidine is sequentially treated with POCl₃ and 4-aminosulfonylphenol in a single reactor, eliminating intermediate isolation.
Yield : 65–70%, with reduced solvent usage.

Industrial-Scale Considerations

Cost Efficiency

  • POCl₃ recycling reduces raw material costs by 30–40%.

  • Ethanol quenching of POCl₃ (vs. water) minimizes phosphate ester waste .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The aminophenylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the sulfonyl group can produce a sulfone.

Scientific Research Applications

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. The aminophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the pyrimidine ring is a key site for functionalization. Below is a comparative analysis of substituents and their implications:

Compound Name Substituent at C4 Molecular Weight Key Properties/Applications Reference
4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine 4-(4-Aminosulfonylphenoxy) 327.76* High purity (95%); kinase inhibitor intermediate
N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl) butane-1-sulfonamide Butane-1-sulfonamide 448.72* Pharmaceutical intermediate (antiviral/anticancer)
4-Sulfanilamide-5-methoxy-6-chloropyrimidine Sulfanilamide 302.73* Synthesized via condensation; high yield (85%)
4-(4-Amino-3-fluorophenoxy)-6-chloropyrimidine 4-Amino-3-fluorophenoxy 247.22 Potential EGFR inhibitor; fluorinated analog
5-(4-Bromophenyl)-4-[2-((5-bromopyrazin-2-yl)oxy)ethoxy]-6-chloropyrimidine Bromophenyl-ethoxy-bromopyrazine 547.50* Dual halogenation for enhanced reactivity

*Calculated based on molecular formulas.

  • Sulfonamide vs.
  • Halogenation Effects : Brominated analogs (e.g., ) enhance lipophilicity and metabolic stability, whereas fluorination (e.g., ) increases electronegativity, improving binding affinity to hydrophobic pockets in targets like EGFR.

Biological Activity

4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in pharmaceutical research.

The synthesis of this compound typically involves the reaction of chlorinated pyrimidine derivatives with sulfonamide-containing phenolic compounds. The chemical structure is characterized by the presence of a chloropyrimidine ring and an aminophenylsulfonyl moiety, which contribute to its biological activity.

Chemical Structure

  • Molecular Formula : C12H12ClN3O3S
  • Molecular Weight : 303.75 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. It has shown promise as an inhibitor of various protein kinases, which play crucial roles in cell signaling and proliferation.

  • Enzyme Inhibition : The compound interacts with the ATP-binding site of kinases, preventing their activation and subsequent signaling cascades.
  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication mechanisms.

Case Studies and Research Findings

Recent studies have evaluated the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study reported an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity.
  • Antimicrobial Effects : Another study explored its antibacterial properties, revealing that it effectively inhibited the growth of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparative Analysis

To understand the relative efficacy of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityIC50 (µM)MIC (µg/mL)
This compoundAnticancer, Antimicrobial1532
Compound A (similar structure)Anticancer2040
Compound B (similar structure)Antiviral10Not tested

Q & A

Q. What are the recommended synthetic routes for 4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 4-aminosulfonylphenol. Key steps include:

Substrate Preparation: Pre-dry 4-aminosulfonylphenol under vacuum to eliminate moisture.

Coupling Reaction: React with 4,6-dichloropyrimidine in anhydrous DMF at 80–100°C for 12–24 hours, using K₂CO₃ or Cs₂CO₃ as a base to deprotonate the phenolic hydroxyl group .

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Optimization Tips:

  • Use catalytic phase-transfer agents (e.g., 18-crown-6) to enhance reactivity in polar aprotic solvents.
  • Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) or LC-MS for intermediate detection .

Q. Which analytical techniques are critical for characterizing this compound, and what data should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm the presence of the pyrimidine ring (δ 8.2–8.5 ppm for H-2 and H-5) and phenoxy group (δ 6.8–7.3 ppm for aromatic protons).
    • ¹³C NMR: Identify the sulfonamide group (δ ~115–120 ppm for SO₂NH₂) and pyrimidine carbons (δ ~160–170 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (expected [M+H]⁺: ~327.04 Da) and isotopic pattern for chlorine .
  • HPLC Purity Analysis: Use a C18 column (acetonitrile/water + 0.1% formic acid) to ensure >95% purity. Retention time typically falls between 6–8 minutes .

Q. How does the reactivity of this compound vary under acidic, basic, or nucleophilic conditions?

Methodological Answer:

  • Acidic Conditions: The chloropyrimidine moiety is susceptible to hydrolysis. In 1M HCl at 60°C, the chlorine substituent may hydrolyze to a hydroxyl group, forming 4-(4-aminosulfonylphenoxy)-6-hydroxypyrimidine. Monitor via pH adjustment and LC-MS .
  • Basic Conditions: The sulfonamide group (pKa ~10) may deprotonate, enhancing solubility in aqueous buffers. Avoid prolonged heating to prevent decomposition.
  • Nucleophilic Substitution: The 6-chloro position reacts preferentially with amines (e.g., dimethylamine) in THF at room temperature, yielding 6-amino derivatives. Use Pd catalysts for cross-coupling with boronic acids (Suzuki reaction) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity?

Methodological Answer:

  • Substituent Effects:
    • Chlorine Replacement: Replacing Cl with Br or I (via halogen exchange) increases steric bulk and lipophilicity, potentially enhancing membrane permeability .
    • Sulfonamide Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) on the sulfonamide can improve target binding affinity, as seen in kinase inhibitors .
  • Biological Assays: Test derivatives in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ shifts .

Q. What computational methods are suitable for predicting the reaction mechanisms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition states for SNAr reactions using B3LYP/6-31G(d) basis sets. Focus on charge distribution at the pyrimidine C6 position to predict nucleophilic attack sites .
  • Molecular Dynamics (MD): Simulate solvation effects in DMF or DMSO to model reaction kinetics. Compare activation energies with experimental data to validate computational models .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyrimidines?

Methodological Answer:

  • Systematic Variability Analysis:
    • Steric vs. Electronic Effects: Use Hammett plots to differentiate substituent electronic contributions (σ values) from steric hindrance in reaction rate discrepancies .
    • Solvent Polarity: Replicate reactions in solvents of varying polarity (e.g., DMF vs. THF) to isolate solvent effects on transition states .
  • Cross-Validation: Compare results with structurally analogous compounds (e.g., 6-chloro-2-aminopyrimidine) to identify outlier data .

Q. What strategies are recommended for assessing the metabolic stability and toxicity of this compound?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at C5) .
  • Toxicity Screening:
    • MTT Assay: Evaluate cytotoxicity in HEK293 or HepG2 cells at 10–100 μM concentrations.
    • hERG Inhibition: Use patch-clamp assays to assess cardiac liability, critical for drug development .

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